4-Acetylbiphenyl

Catalog No.
S661003
CAS No.
92-91-1
M.F
C14H12O
M. Wt
196.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetylbiphenyl

CAS Number

92-91-1

Product Name

4-Acetylbiphenyl

IUPAC Name

1-(4-phenylphenyl)ethanone

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

InChI

InChI=1S/C14H12O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

QCZZSANNLWPGEA-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Solubility

4.89e-04 M

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Enzyme Inactivation Studies:

One primary research application of 4-Acetylbiphenyl lies in its role as a tool to study enzyme activity. Researchers have employed it in investigations focused on the inactivation of 7-ethoxy-4-trifluoromethylcoumarin ortho-deethylase (7-EFC), an enzyme involved in the metabolism of certain foreign chemicals [1]. The study aimed to understand how various arylalkynes, a class of organic compounds, impact the activity of 7-EFC. By incorporating 4-Acetylbiphenyl into the experiment, researchers were able to observe its effect on the enzyme and gain insights into the underlying mechanisms of enzyme inhibition by arylalkynes [1].

Source

[1] 4-Acetylbiphenyl, 98%, Thermo Scientific Chemicals | Fisher Scientific ()

4-Acetylbiphenyl is a white to cream-colored powder with a molecular formula of C14H12O and a molecular weight of 196.24 g/mol []. It is found naturally in some coal tars but can also be synthesized in laboratories []. While its natural abundance is limited, its role as a research intermediate makes it a valuable compound.


Molecular Structure Analysis

The structure of 4-Acetylbiphenyl consists of two phenyl rings (benzene rings) linked by a central carbon-carbon bond. One of the phenyl rings has a carbonyl group (C=O) attached at the fourth position (para position), hence the name 4-Acetylbiphenyl []. This structure gives rise to some key features:

  • Aromatic character: Both phenyl rings exhibit aromaticity due to the presence of delocalized pi electrons within the ring structures [].
  • Hydrophobic character: The extended aromatic system makes 4-Acetylbiphenyl non-polar and insoluble in water [].

Chemical Reactions Analysis

  • Preparation of Schiffs bases: 4-Acetylbiphenyl can react with primary amines to form Schiffs bases (imines) []. These compounds have various applications in organic chemistry and material science.

(Balanced Chemical Equation)

C14H12O (4-Acetylbiphenyl) + R-NH2 (Primary amine) -> R-N=CH-C6H4-C6H5 (Schiff base) + H2O (Water) []


Physical And Chemical Properties Analysis

  • Melting Point: 116-123 °C (data from various suppliers [, , ])
  • Boiling Point: No data available.
  • Solubility: Insoluble in water []. Soluble in organic solvents like dichloromethane, chloroform, and ethanol [].
  • Stability: Incompatible with strong oxidizing agents [].

XLogP3

3.7

Boiling Point

326.0 °C

Appearance

Powder

Melting Point

121.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

92-91-1

Wikipedia

1-(4-phenylphenyl)ethanone

General Manufacturing Information

Ethanone, 1-[1,1'-biphenyl]-4-yl-: ACTIVE

Dates

Modify: 2023-08-15
Cutler et al. A Predictive Model for Drug Bioaccumulation and Bioactivity in Caenorhabditis elegans. Nature Chemical Biology, doi: 10.1038/nchembio.380, published online 30 May 2010 http://www.nature.com/naturechemicalbiology

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